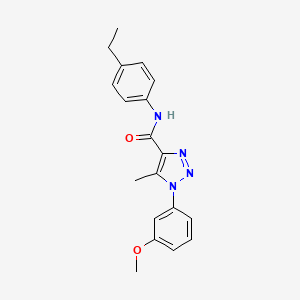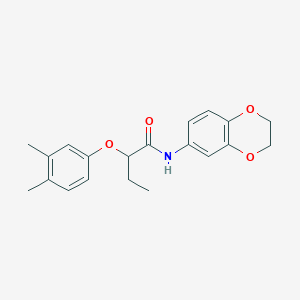![molecular formula C13H18ClN3O2 B4623288 3-(2-pyridinyl)-5-oxa-1,4-diazatricyclo[5.2.2.0~2,6~]undecan-6-ol hydrochloride](/img/structure/B4623288.png)
3-(2-pyridinyl)-5-oxa-1,4-diazatricyclo[5.2.2.0~2,6~]undecan-6-ol hydrochloride
Übersicht
Beschreibung
The compound of interest belongs to a class of chemicals known for their complex molecular structures and diverse chemical properties. These compounds are synthesized through various chemical reactions, employing different starting materials and conditions to achieve the desired structural features and functionalities.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including cycloaddition, rearrangement, and ring expansion techniques. For instance, the [4 + 3] cycloaddition of aminoallyl cations with 1,3-dienes results in compounds with similar tricyclic frameworks (Oh et al., 2003). Another example is the novel rearrangement observed during the reduction of certain precursors, leading to compounds containing an oxaquinuclidine skeleton (Vengatesh & Sundaravadivelu, 2019).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the physical and chemical behavior of these compounds. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used. The crystal structure of similar compounds has been reported, providing insights into their stereochemistry and molecular conformation (Yang, Sun, & Zhu, 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Homoadamantane-Fused Pyridopyrimidinones Synthesis : This compound has been studied for its role in the synthesis of homoadamantane-fused pyridopyrimidinones. The study explored reactions with various 2-aminopyridines, resulting in products like linearly-condensed pyridopyrimidinones and 2-pyridylcarboxamides. The synthesis was characterized using NMR, mass spectrometry, and X-ray crystallography (Gyarmati et al., 2004).
Catalytic Activity
- Bifunctional Mimic of Transaminases : Research has focused on synthesizing compounds as potential bifunctional mimics of transaminases, which are enzymes crucial in amino acid metabolism. This involved attaching specific structures to a pyridoxamine nucleus, aiming to enhance transamination activity (Wu & Ahlberg, 1992).
Chemical Rearrangements and Reactions
- Study of 6-Trichloromethyl Derivatives : The compound was used in synthesizing 6-trichloromethyl derivatives. These derivatives were analyzed through spectroscopic methods and X-ray crystallography, providing insights into their structural properties (Yang, Sun, & Zhu, 2011).
- Cycloaddition Reactions : The compound played a role in studies of [4 + 3] cycloaddition reactions with 1,3-dienes, contributing to the development of organic synthesis methodologies (Oh et al., 2003).
Material Science
- Corrosion Inhibition : This compound has been evaluated as a corrosion inhibitor for copper in acidic environments. The study included gravimetric methods, electrochemical studies, and theoretical evaluations, highlighting its potential in materials science applications (Vengatesh & Sundaravadivelu, 2020).
Eigenschaften
IUPAC Name |
3-pyridin-2-yl-5-oxa-1,4-diazatricyclo[5.2.2.02,6]undecan-6-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2.ClH/c17-13-9-4-7-16(8-5-9)12(13)11(15-18-13)10-3-1-2-6-14-10;/h1-3,6,9,11-12,15,17H,4-5,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSVNPNYJILKOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3(C2C(NO3)C4=CC=CC=N4)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Pyridinyl)-5-oxa-1,4-diazatricyclo[5.2.2.0~2,6~]undecan-6-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(tetrahydro-2-furanylmethyl)urea](/img/structure/B4623212.png)

![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-3,4-dimethoxybenzamide](/img/structure/B4623227.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B4623233.png)

![4-chloro-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-nitrobenzamide](/img/structure/B4623259.png)
![9-tert-butyl-2-{[3-(2H-tetrazol-2-yl)-1-adamantyl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4623266.png)
![2-(benzylthio)-N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4623273.png)
![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4623277.png)
![1-[(5,5-dimethyl-1-hexen-3-yn-1-yl)sulfonyl]-4-methylbenzene](/img/structure/B4623285.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4623294.png)
![1-(1,3-benzodioxol-5-yl)-5-{[2-(vinyloxy)ethyl]thio}-1H-tetrazole](/img/structure/B4623297.png)
![3-{[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4623299.png)
![[2-(benzyloxy)-5-chloro-3-methoxybenzyl]methylamine hydrochloride](/img/structure/B4623315.png)